Cas no 394734-77-1 ((2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid)

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid is a chiral pyrrolidine derivative featuring a Boc-protected amine and a carboxylic acid functional group. Its stereochemically defined (2S,4S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The cyclohexyl substituent enhances lipophilicity, influencing binding affinity in drug design. The Boc group provides stability under basic conditions while allowing selective deprotection for further functionalization. This compound serves as a versatile intermediate in peptidomimetics, protease inhibitors, and other bioactive molecules. Its rigid pyrrolidine scaffold contributes to conformational restraint, improving target selectivity. Suitable for coupling reactions, it is commonly used in medicinal chemistry research and fine chemical synthesis.
(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid structure
394734-77-1 structure
Product Name:(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid
CAS No:394734-77-1
MF:C16H27NO4
MW:297.389885187149
MDL:MFCD06656446
CID:304104
PubChem ID:2756008
Update Time:2025-06-10

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,2-Pyrrolidinedicarboxylicacid, 4-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-
    • (2S,4S)-BOC-4-CYCLOHEXYL-PRO-OH,
    • (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
    • (2S,4S)-Boc-4-cyclohexyl-Pro-OH
    • 394734-77-1
    • EN300-1071089
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-cyclohexylpyrrolidine-2-carboxylic acid
    • SCHEMBL8353685
    • Boc-L-Pro(4-Chx)-OH (2S,4S)
    • CS-0287468
    • (2S,4S)-1-[(tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid
    • AKOS026739896
    • MFCD06656446
    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-cyclohexylpyrrolidine-2-carboxylicacid
    • PVYGHRWCXWTYGS-OLZOCXBDSA-N
    • (2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
    • (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid
    • MDL: MFCD06656446
    • Inchi: 1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
    • InChI Key: PVYGHRWCXWTYGS-OLZOCXBDSA-N
    • SMILES: O(C(C)(C)C)C(N1[C@H](C(=O)O)C[C@H](C1)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 297.19400
  • Monoisotopic Mass: 297.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 396
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 3.21480

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid Security Information

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid Pricemore >>

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(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:394734-77-1)(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid
Order Number:A1158510
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:46
Price ($):3526.0
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Additional information on (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid

Introduction to (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid (CAS No. 394734-77-1)

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid, with the CAS number 394734-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyrrolidine core structure, is particularly valued for its utility in the synthesis of complex molecules and as a building block in drug development. The presence of both Boc (tert-butoxycarbonyl) and cyclohexyl substituents enhances its versatility, making it a crucial intermediate in the construction of biologically active scaffolds.

The significance of this compound lies in its stereochemical configuration, specifically the (2S,4S) arrangement of the pyrrolidine ring. This precise stereochemistry is essential for ensuring the efficacy and selectivity of pharmacological agents derived from it. In recent years, there has been a growing interest in chiral compounds due to their role in developing enantiopure drugs, which often exhibit improved pharmacokinetic properties and reduced side effects.

Recent advancements in synthetic methodologies have further highlighted the importance of (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid. Researchers have been exploring novel catalytic approaches to achieve high enantiomeric excess in the synthesis of such compounds. For instance, asymmetric hydrogenation techniques have been employed to selectively introduce the desired stereochemistry into the pyrrolidine ring. These methods not only improve yield but also minimize unwanted byproducts, making them highly attractive for industrial applications.

The Boc group in this compound serves multiple purposes. It acts as a protecting group for the amine functionality, preventing unwanted reactions during synthetic steps. Additionally, the Boc group enhances solubility and stability, facilitating its use in multi-step syntheses. This makes (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid a preferred choice for medicinal chemists working on complex drug molecules.

In the realm of drug discovery, pyrrolidine derivatives have shown promise as key motifs in various therapeutic areas. For example, they are found in compounds targeting neurological disorders, cardiovascular diseases, and infectious diseases. The cyclohexyl substituent in this compound adds bulk to the molecule, which can influence its binding affinity and pharmacokinetic properties. This feature is particularly valuable when designing molecules that need to interact with specific biological targets.

One notable application of (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid is in the development of protease inhibitors. Proteases play critical roles in various physiological processes and are often targeted by antiviral and anticancer drugs. The pyrrolidine scaffold can be modified to create potent inhibitors that disrupt pathogenic processes without affecting host enzymes. Recent studies have demonstrated the effectiveness of such derivatives in preclinical models, paving the way for further clinical investigations.

The synthesis of complex molecules often requires multiple steps, each requiring precise control over reaction conditions and stereochemistry. The availability of well-characterized intermediates like (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid streamlines this process by providing chemists with reliable building blocks. This not only accelerates drug discovery but also reduces costs associated with trial-and-error experimentation.

The role of computational chemistry has also been instrumental in optimizing synthetic routes for such compounds. Molecular modeling techniques allow researchers to predict how different structural modifications will affect biological activity. By integrating these insights with experimental data, scientists can design more effective drug candidates more efficiently.

In conclusion, (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid (CAS No. 394734-77-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and stereochemical configuration make it an invaluable tool for drug development. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an even greater role in the discovery and development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:394734-77-1)(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic Acid
A1158510
Purity:99%
Quantity:5g
Price ($):3526.0
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